What is the chemical structure of 2-Methyl-2H-indazole-6-sulfonyl chloride
What is the chemical structure of 2-Methyl-2H-indazole-6-sulfonyl chloride
An In-Depth Technical Guide to 2-Methyl-2H-indazole-6-sulfonyl chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2H-indazole-6-sulfonyl chloride is a bespoke chemical intermediate of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, a privileged structure in numerous FDA-approved drugs, this compound serves as a critical building block for synthesizing novel therapeutic agents.[1][2][3] The presence of a highly reactive sulfonyl chloride group on the 2-methyl-2H-indazole core allows for facile derivatization, enabling the exploration of chemical space in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and applications, grounded in established chemical principles and supported by authoritative references.
Part 1: Molecular Overview and Physicochemical Properties
The indazole nucleus is a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring.[3] The stability and biological relevance of indazole derivatives are influenced by the substitution pattern and the tautomeric form. The 2H-indazole tautomer, while often less thermodynamically stable than the 1H-tautomer, is a crucial component in many pharmacologically active molecules.[2][3] The methylation at the N2 position locks the molecule in this specific tautomeric form, providing a rigid and predictable scaffold for drug design.
Chemical Structure Elucidation
The structure of 2-Methyl-2H-indazole-6-sulfonyl chloride is defined by three key features:
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2H-Indazole Core: A bicyclic system with the pyrazole nitrogen at position 2 being the point of attachment for substituents.
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N2-Methyl Group: A methyl group affixed to the nitrogen at position 2, which directs the scaffold's geometry.
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C6-Sulfonyl Chloride Group: An electrophilic sulfonyl chloride (-SO2Cl) functional group at position 6 of the benzene ring, which is the primary site of reactivity for derivatization.
Below is a diagram illustrating the chemical structure with standardized atom numbering.
Caption: Chemical structure of 2-Methyl-2H-indazole-6-sulfonyl chloride.
Physicochemical Data
The following table summarizes key computed and experimental data for the title compound and its immediate, commercially available precursors.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇ClN₂O₂S | [4][5][6] |
| Molecular Weight | 230.67 g/mol | [4][5][6] |
| CAS Number | Not available | Specific CAS not found. Precursor 2H-Indazole-6-sulfonyl chloride is 131290-01-2.[7][8] |
| Appearance | Predicted: Off-white to yellow solid | Based on similar compounds. |
| Topological Polar Surface Area (TPSA) | 62.82 Ų | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |
| Predicted LogP | 1.49 | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |
| Hydrogen Bond Acceptors | 3 | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |
| Hydrogen Bond Donors | 0 | The N-H donor of the parent indazole is capped by a methyl group. |
| Rotatable Bonds | 1 | Calculated for 2H-Indazole-6-sulfonyl chloride.[7] |
Part 2: Synthesis and Mechanistic Insights
Strategic Approach to Synthesis
The synthesis of 2-Methyl-2H-indazole-6-sulfonyl chloride is a multi-step process that requires careful control of regioselectivity. Two primary challenges must be addressed:
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Regioselective N-methylation: Alkylation of indazole can occur at either the N1 or N2 position. To ensure the desired 2H-tautomer, specific reaction conditions or a purification step to separate the isomers is necessary.
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Introduction of the C6-sulfonyl chloride: Direct sulfonation of the 2-methyl-2H-indazole core can lead to a mixture of positional isomers. A more robust strategy involves installing a precursor functional group at the C6 position, which can be reliably converted to the sulfonyl chloride.
The most reliable and field-proven approach begins with 6-nitro-1H-indazole. This strategy leverages the directing effect of the nitro group and established, high-yielding transformations. The synthesis proceeds via N-methylation, nitro group reduction, and a Sandmeyer-type reaction.
Proposed Synthetic Pathway
The workflow diagram below outlines the four-step synthesis from 6-nitro-1H-indazole.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
This protocol is a self-validating system. Each step includes purification and characterization to ensure the material is suitable for the subsequent transformation.
Step 1: Synthesis of 2-Methyl-6-nitro-2H-indazole [9]
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Causality: This step establishes the crucial N2-methylation. The use of dimethyl sulfate is a standard method for methylation. Dichloromethane is the primary solvent, while DMSO aids in the dissolution of the starting material. The reaction yields a mixture of N1 and N2 isomers, which must be separated.
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Procedure:
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Suspend 6-nitro-1H-indazole (1.0 eq) in dichloromethane (15 mL/g).
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Add dimethyl sulfoxide (1 mL/g) to aid dissolution.
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Add dimethyl sulfate (1.1 eq) to the mixture.
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Heat the reaction to reflux and monitor by TLC (Thin Layer Chromatography) for the consumption of the starting material (typically 12 hours).
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Upon completion, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the faster-eluting 2-methyl isomer from the 1-methyl isomer.
-
-
Validation: The structure of the product should be confirmed by ¹H NMR, comparing the spectra to literature data for 2-methyl-6-nitro-2H-indazole.[9]
Step 2: Synthesis of 2-Methyl-2H-indazol-6-amine
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Causality: The nitro group is a robust precursor to an amine. Reduction with tin(II) chloride in an acidic alcoholic medium is a classic, high-yielding method for converting aromatic nitro groups to primary amines.
-
Procedure:
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Dissolve 2-methyl-6-nitro-2H-indazole (1.0 eq) in ethanol (20 mL/g).
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Add a concentrated solution of hydrochloric acid (5-6 eq).
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise, as the reaction is exothermic.
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Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution until the pH is >10 to precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the amine, which can often be used directly in the next step.
-
-
Validation: The product can be confirmed by mass spectrometry (MS) to show the expected molecular ion peak for C₈H₉N₃.
Step 3 & 4: Synthesis of 2-Methyl-2H-indazole-6-sulfonyl chloride (Sandmeyer Reaction)
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Causality: This two-part, one-pot procedure is the cornerstone of the synthesis. The primary amine is first converted to a diazonium salt at low temperature. This salt is highly reactive and unstable. The subsequent introduction of sulfur dioxide in the presence of a copper catalyst traps the diazonium intermediate, leading to the formation of the desired sulfonyl chloride. Maintaining a low temperature during diazotization is critical to prevent decomposition.
-
Procedure:
-
Diazotization: a. Suspend 2-methyl-2H-indazol-6-amine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. c. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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Sulfonylation: a. In a separate flask, prepare a solution of copper(II) chloride (0.1 eq) in acetic acid/water. b. Bubble sulfur dioxide (SO₂) gas through this solution until it is saturated. Cool this solution to 0 °C. c. Slowly add the cold diazonium salt solution from step 1 to the SO₂-saturated catalyst solution. Vigorous nitrogen evolution will be observed. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
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Work-up and Purification: a. Pour the reaction mixture onto ice water. b. The solid product will precipitate. Collect the solid by filtration. c. Dissolve the crude solid in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. d. Concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the final product.
-
-
Validation: The final structure must be confirmed by a full suite of analytical techniques.
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¹H and ¹³C NMR: To confirm the aromatic substitution pattern and the presence of the methyl group.[10]
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IR Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonyl chloride group (typically around 1370 and 1180 cm⁻¹).[10]
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High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.[11]
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Part 3: Reactivity and Applications in Drug Discovery
Chemical Reactivity
The synthetic utility of 2-methyl-2H-indazole-6-sulfonyl chloride stems from the high electrophilicity of the sulfur atom. It readily reacts with a wide range of nucleophiles to form stable sulfonamide or sulfonate ester linkages, which are common motifs in biologically active compounds.
Caption: Reactivity profile of the title compound.
Role as a Synthetic Building Block
Indazole-based compounds are prevalent in modern pharmacology, with applications as anti-cancer agents (e.g., Axitinib, Pazopanib), anti-emetics (e.g., Granisetron), and anti-inflammatory drugs.[1] The title compound is an ideal intermediate for creating libraries of novel indazole derivatives for high-throughput screening. The sulfonamide linkage, in particular, is a privileged functional group in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, contributing to strong and specific binding with biological targets.
Application in Kinase Inhibitor Design
Many kinase inhibitors feature a heterocyclic core that binds to the "hinge" region of the ATP-binding pocket. The 2H-indazole scaffold is an excellent candidate for this role. The C6-sulfonyl chloride group allows for the introduction of a diverse array of side chains that can extend into the solvent-exposed region of the kinase. This strategy is crucial for achieving both high potency and selectivity for the target kinase over other kinases in the human kinome. By reacting 2-methyl-2H-indazole-6-sulfonyl chloride with a library of amines, researchers can rapidly generate a focused set of compounds to probe the structure-activity relationship (SAR) of a given target.
Part 4: Safety and Handling
2-Methyl-2H-indazole-6-sulfonyl chloride should be handled with care by trained personnel in a well-ventilated chemical fume hood.
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Hazards: As with most sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid upon contact with water or humid air.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
References
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Mahanty, K., & Maiti, D. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]
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PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). PubChemLite. [Link]
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NextSDS. (n.d.). 2-Methyl-2H-indazole-7-sulfonyl chloride — Chemical Substance Information. NextSDS. [Link]
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Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-2H-indazole. PubChem Compound Database. [Link]
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Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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Molport. (n.d.). 2-methyl-2H-indazole-3-sulfonyl chloride. Molport. [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E. [Link]
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Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. [Link]
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